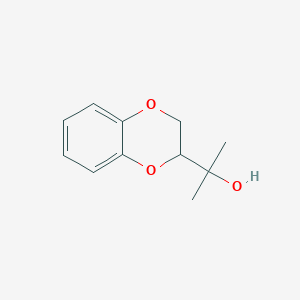
5-bromo-6-chloro-1-methyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-methyl-1H-indazole is an antibacterial drug with inhibitory activity against multidrug-resistant (MDR) pathogens . It is a heterocyclic organic compound .
Synthesis Analysis
The synthesis of 6-bromo-5-chloro-1H-indazole involves a series of reactions. The process starts with 1-bromo-2-chloro-4-methylbenzene as the raw material. This compound is first nitrated to prepare 1-bromo-2-chloro-4-methylbenzene. The nitro group is then reduced to obtain 5-bromo-4-chloro-2-methylbenzenamine. Finally, a cyclization reaction is performed to obtain 6-bromo-5-chloro-1H-indazole .Molecular Structure Analysis
The molecular formula of 5-bromo-6-chloro-1-methyl-1H-indazole is C7H4BrClN2 . The structure includes a heterocyclic ring with nitrogen atoms .Chemical Reactions Analysis
The synthesis of 1H- and 2H-indazoles involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Wissenschaftliche Forschungsanwendungen
5-Br-6-Cl-1-Me-1H-indazole has a wide range of applications in organic synthesis. It is used as a building block for the synthesis of various heterocyclic compounds, such as indole derivatives and pyridine derivatives. It is also used as an intermediate for the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. Additionally, 5-Br-6-Cl-1-Me-1H-indazole is used as a fluorescent dye for various biological applications.
Wirkmechanismus
Target of Action
5-Bromo-6-chloro-1-methyl-1H-indazole is a heterocyclic organic compound that belongs to the indazole class of molecules . Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
Indazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of therapeutic effects . The specific interactions between this compound and its targets, as well as the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Given the wide range of biological activities associated with indazole derivatives, it is likely that this compound affects multiple pathways
Result of Action
Indazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound could have diverse molecular and cellular effects .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Br-6-Cl-1-Me-1H-indazole in laboratory experiments has several advantages and limitations. One advantage is that it is a relatively inexpensive and easily accessible compound. Additionally, it is a stable compound, which makes it suitable for use in long-term experiments. However, there are also some limitations to its use in laboratory experiments. For example, it can interact with some biological molecules, which can lead to undesired side effects. Additionally, it can be toxic in high concentrations, so it should be handled with care.
Zukünftige Richtungen
The potential future directions for 5-Br-6-Cl-1-Me-1H-indazole are numerous. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be conducted to explore its potential as a drug, as well as its potential applications in other fields, such as agrochemicals and bioactive compounds. Finally, further research could be conducted to explore its biochemical and physiological effects, as well as its potential side effects.
Synthesemethoden
The synthesis of 5-Br-6-Cl-1-Me-1H-indazole can be achieved using a variety of methods. One method involves the reaction of 1-methyl-1H-indazole with bromine and chlorine in aqueous solution. This reaction is carried out in the presence of a base such as sodium hydroxide, and the product is then isolated and purified using column chromatography. Another method involves the reaction of 1-methyl-1H-indazole with bromine and chlorine in the presence of a palladium catalyst. This method is more efficient and yields higher yields of 5-Br-6-Cl-1-Me-1H-indazole.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-6-chloro-1-methylindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-12-8-3-7(10)6(9)2-5(8)4-11-12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBAKNXHEWEEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H,3H-furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B6618236.png)


![{2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine](/img/structure/B6618249.png)
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde](/img/structure/B6618257.png)
![2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6618274.png)






![{spiro[2.3]hexan-4-yl}methanol](/img/structure/B6618342.png)
